methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a structurally complex heterocyclic compound featuring:
- A benzoate ester backbone with a chlorine substituent at position 3.
- A thieno[3,2-d]pyrimidin-4-one core substituted with a propyl group at position 2.
- A sulfanyl acetamido linker bridging the benzoate and thienopyrimidinone moieties.
This compound is hypothesized to exhibit biological activity due to its resemblance to kinase inhibitors targeting ATP-binding domains, where the thienopyrimidinone scaffold mimics purine interactions .
Properties
IUPAC Name |
methyl 5-chloro-2-[[2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-3-7-23-17(25)16-14(6-8-28-16)22-19(23)29-10-15(24)21-13-5-4-11(20)9-12(13)18(26)27-2/h4-6,8-9H,3,7,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENQWEIOVGANIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Formation of the Sulfanylacetamido Linkage: This step involves the reaction of the thieno[3,2-d]pyrimidine derivative with a chloroacetamide derivative under nucleophilic substitution conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can be studied for its interactions with biological macromolecules. Its potential as an inhibitor or modulator of specific enzymes or receptors makes it a candidate for drug discovery.
Medicine
The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research in this area could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate would depend on its specific biological target. Generally, compounds with similar structures can act by binding to active sites of enzymes or receptors, thereby modulating their activity. The thieno[3,2-d]pyrimidine core is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- Thienopyrimidinone vs.
- Sulfanyl Linker: The sulfanyl acetamido group in the target compound offers flexibility and hydrogen-bonding capacity, unlike the rigid β-lactam ring in the azetidinone analogue.
- Substituent Effects: The 3-propyl group on the thienopyrimidinone may increase lipophilicity (logP ~3.2 estimated) compared to nitro-furan substituents (logP ~1.8), influencing membrane permeability .
Critical Reaction Parameters :
- Temperature: Room temperature for Schiff base formation vs. reflux for cyclization.
- Solvent: Polar aprotic solvents (e.g., dioxane) enhance nucleophilicity of sulfur atoms in sulfanyl bridge formation.
Physicochemical Properties and Drug-Likeness
Implications :
- The target compound’s high logP suggests favorable blood-brain barrier penetration but may limit aqueous solubility.
- Reduced hydrogen-bond acceptors compared to the azetidinone analogue could improve oral bioavailability.
Biological Activity
Methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention due to its potential biological activities. Its unique structure combines elements from thieno[3,2-d]pyrimidine and benzoate moieties, which may contribute to its pharmacological properties.
- Molecular Formula : C19H18ClN3O5S
- Molecular Weight : 427.88 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research published in British Journal of Pharmacology demonstrated that derivatives of thieno[3,2-d]pyrimidines possess cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. A study on related thieno derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that modifications in the thienopyrimidine structure can enhance antimicrobial efficacy .
- Inhibition of Enzymatic Activity : The presence of the thieno[3,2-d]pyrimidine core is believed to interact with enzymes involved in nucleotide synthesis, thereby disrupting cancer cell metabolism.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways by modulating Bcl-2 family proteins and caspases .
Case Study 1: Anticancer Screening
In a screening study involving multicellular spheroids, methyl 5-chloro derivatives demonstrated selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Case Study 2: Antimicrobial Efficacy
A series of synthesized thieno derivatives were tested against common pathogens. The results indicated that specific modifications in the sulfur-containing side chains significantly enhanced antibacterial activity compared to standard antibiotics .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
